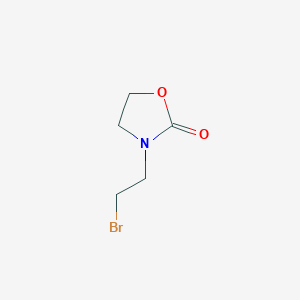
(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine
Overview
Description
(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chloro group at the 4-position, a nitro group at the 6-position, and a hydrazine moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine typically involves the following steps:
Nitration: The starting material, 4-chlorobenzothiazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Hydrazinolysis: The nitrated product is then treated with hydrazine hydrate under reflux conditions to replace the 2-position substituent with a hydrazine moiety.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Oxidation: The hydrazine moiety can be oxidized to form azo or azoxy compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, or catalytic hydrogenation.
Nucleophiles: Amines, thiols, or alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or sodium hypochlorite.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzothiazoles: Formed by nucleophilic substitution of the chloro group.
Azo and Azoxy Compounds: Formed by the oxidation of the hydrazine moiety.
Scientific Research Applications
(4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Benzothiazole derivatives have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds with industrial significance.
Mechanism of Action
The mechanism of action of (4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazine moiety can form covalent bonds with enzyme active sites, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the chloro and nitro substituents but shares the benzothiazole core structure.
4-Chloro-2-aminobenzothiazole: Similar structure but without the nitro group.
6-Nitrobenzothiazole: Contains the nitro group but lacks the chloro and hydrazine substituents.
Uniqueness: (4-Chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine is unique due to the presence of both chloro and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The hydrazine moiety further enhances its potential for forming covalent interactions with biological targets, making it a valuable compound for medicinal and industrial applications.
Properties
IUPAC Name |
(4-chloro-6-nitro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-4-1-3(12(13)14)2-5-6(4)10-7(11-9)15-5/h1-2H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLWOHBQKIIXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)NN)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopentyl-1-[4-(propan-2-yloxy)benzoyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B3299061.png)




![4,7-Dibromo-2-hydrazinylbenzo[d]thiazole](/img/structure/B3299086.png)





